4-Bromo-3-fluoro-2'-thiomorpholinomethyl benzophenone
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Overview
Description
4-Bromo-3-fluoro-2’-thiomorpholinomethyl benzophenone is an organic compound with the molecular formula C18H17BrFNOS It is a derivative of benzophenone, featuring a bromine atom at the 4-position, a fluorine atom at the 3-position, and a thiomorpholinomethyl group at the 2’-position of the benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2’-thiomorpholinomethyl benzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorination: The fluorine atom at the 3-position can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Thiomorpholinomethylation: The thiomorpholinomethyl group can be introduced via a nucleophilic substitution reaction using thiomorpholine and a suitable alkylating agent.
Industrial Production Methods
Industrial production methods for 4-Bromo-3-fluoro-2’-thiomorpholinomethyl benzophenone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-2’-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
4-Bromo-3-fluoro-2’-thiomorpholinomethyl benzophenone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2’-thiomorpholinomethyl benzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiomorpholinomethyl group can enhance the compound’s binding affinity to its target, while the bromine and fluorine atoms can modulate its electronic properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-3’-thiomorpholinomethyl benzophenone: Similar structure but with different positions of substituents.
4-Bromo-3-fluoro-2’-morpholinomethyl benzophenone: Similar structure but with a morpholine group instead of thiomorpholine.
4-Bromo-3-fluoro-2’-piperidinomethyl benzophenone: Similar structure but with a piperidine group instead of thiomorpholine.
Uniqueness
4-Bromo-3-fluoro-2’-thiomorpholinomethyl benzophenone is unique due to the presence of the thiomorpholinomethyl group, which can impart distinct chemical and biological properties compared to its analogs. The combination of bromine, fluorine, and thiomorpholine in the benzophenone core makes it a versatile compound for various applications.
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNOS/c19-16-6-5-13(11-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWDRFNUFRUWMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643826 |
Source
|
Record name | (4-Bromo-3-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-94-7 |
Source
|
Record name | (4-Bromo-3-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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